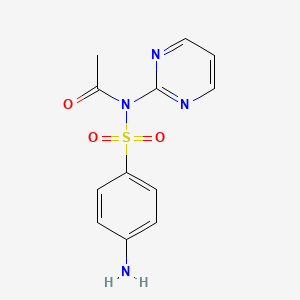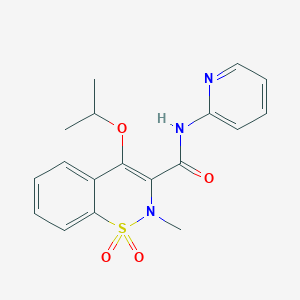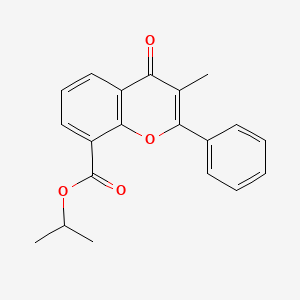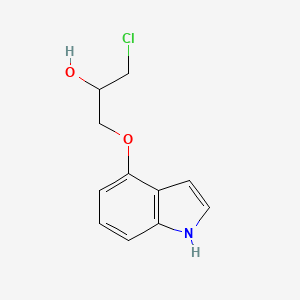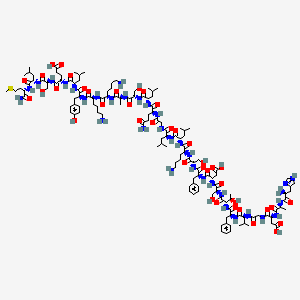
PHM-27 (human)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PHM-27 (human) is a peptide hormone derived from the human preprovasoactive intestinal polypeptide gene. It is composed of 27 amino acid residues and has a unique structure that includes an amino-terminal histidine and a carboxy-terminal methionine amide. This peptide is known for its role in various biological processes, including vasodilation, insulin secretion, and smooth muscle relaxation .
作用机制
Target of Action
PHM-27 (human) is a potent agonist of the human calcitonin receptor . The human calcitonin receptor is a G protein-coupled receptor that plays a crucial role in calcium homeostasis .
Mode of Action
PHM-27 (human) interacts with the human calcitonin receptor, triggering a series of intracellular events. It has an EC50 of 11 nM, indicating a high affinity for the receptor . The interaction of PHM-27 (human) with the calcitonin receptor enhances glucose-induced insulin secretion from beta cells by an autocrine mechanism .
Biochemical Pathways
The human VIP/PHM-27 gene, which encodes PHM-27, is composed of 7 exons and is regulated synergistically by cyclic AMP and protein kinase C pathways . The peptide C-terminal α-amidation, a crucial step in the maturation of many bioactive peptides, proceeds through a 2-step mechanism catalyzed by 2 different enzymes encoded in a single mRNA .
Result of Action
The primary result of PHM-27 (human) action is the enhancement of glucose-induced insulin secretion from beta cells . This effect is achieved through an autocrine mechanism, suggesting that PHM-27 (human) may play a role in glucose homeostasis .
生化分析
Biochemical Properties
PHM-27 (human) plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to efficiently enhance glucose-induced insulin secretion from beta cells by binding to the human calcitonin receptor . This interaction is vital for its function as it activates the receptor, leading to downstream signaling events that promote insulin secretion .
Cellular Effects
PHM-27 (human) has profound effects on various types of cells and cellular processes. It influences cell function by enhancing glucose-induced insulin secretion from beta cells . Additionally, PHM-27 (human) impacts cell signaling pathways, gene expression, and cellular metabolism. It activates the calcitonin receptor, which in turn triggers a cascade of intracellular events that promote insulin secretion and regulate glucose homeostasis .
Molecular Mechanism
The molecular mechanism of PHM-27 (human) involves its binding to the human calcitonin receptor. This binding interaction activates the receptor, leading to the activation of downstream signaling pathways such as the cyclic AMP and protein kinase C pathways . These pathways play a crucial role in regulating insulin secretion and glucose homeostasis. PHM-27 (human) also undergoes C-terminal α-amidation, which is essential for its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PHM-27 (human) change over time. The compound is stable when stored at -80°C for up to 2 years and at -20°C for up to 1 year . In solvent, it remains stable at -80°C for 6 months and at -20°C for 1 month . Long-term effects on cellular function observed in in vitro and in vivo studies include sustained enhancement of glucose-induced insulin secretion .
Dosage Effects in Animal Models
The effects of PHM-27 (human) vary with different dosages in animal models. At lower doses, it effectively enhances glucose-induced insulin secretion without causing adverse effects .
Metabolic Pathways
PHM-27 (human) is involved in metabolic pathways that regulate glucose homeostasis. It interacts with enzymes and cofactors involved in the cyclic AMP and protein kinase C pathways . These interactions are crucial for its role in enhancing insulin secretion and maintaining glucose levels .
Transport and Distribution
PHM-27 (human) is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to interact with the human calcitonin receptor, which facilitates its localization and accumulation in target cells . This interaction is essential for its biological activity and function .
Subcellular Localization
The subcellular localization of PHM-27 (human) is primarily in the extracellular region and neuron projections . It is directed to specific compartments or organelles through targeting signals and post-translational modifications such as C-terminal α-amidation . This localization is crucial for its activity and function in regulating insulin secretion and glucose homeostasis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PHM-27 (human) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of PHM-27 (human) typically involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反应分析
Types of Reactions
PHM-27 (human) undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to create analogs with altered biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents such as DIC and HOBt.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
科学研究应用
PHM-27 (human) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and regulation of physiological processes.
Medicine: Explored for its potential therapeutic applications in conditions such as diabetes, where it enhances glucose-induced insulin secretion.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
相似化合物的比较
PHM-27 (human) is similar to other peptides in the glucagon-secretin family, such as vasoactive intestinal peptide (VIP) and peptide histidine isoleucinamide (PHI-27). PHM-27 (human) is unique due to its specific amino acid sequence and its potent agonist activity at the calcitonin receptor. Similar compounds include:
VIP: A 28-amino acid peptide with similar biological activities.
PHI-27: A peptide with a similar structure but different amino acid composition.
PHV-42: Another peptide derived from the same precursor protein .
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C135H214N34O40S/c1-68(2)49-89(155-124(198)92(52-71(7)8)156-118(192)86(35-25-28-47-138)152-131(205)100(64-171)166-127(201)94(54-77-29-19-17-20-30-77)161-128(202)98(59-108(183)184)162-133(207)102(66-173)167-135(209)110(76(15)174)169-129(203)96(55-78-31-21-18-22-32-78)163-134(208)109(73(11)12)168-105(178)62-144-116(190)97(58-107(181)182)154-113(187)74(13)146-114(188)82(139)57-80-60-142-67-145-80)115(189)143-61-104(177)148-87(40-42-103(140)176)120(194)157-93(53-72(9)10)125(199)165-99(63-170)130(204)147-75(14)112(186)150-84(33-23-26-45-136)117(191)151-85(34-24-27-46-137)119(193)160-95(56-79-36-38-81(175)39-37-79)126(200)158-91(51-70(5)6)123(197)153-88(41-43-106(179)180)121(195)164-101(65-172)132(206)159-90(50-69(3)4)122(196)149-83(111(141)185)44-48-210-16/h17-22,29-32,36-39,60,67-76,82-102,109-110,170-175H,23-28,33-35,40-59,61-66,136-139H2,1-16H3,(H2,140,176)(H2,141,185)(H,142,145)(H,143,189)(H,144,190)(H,146,188)(H,147,204)(H,148,177)(H,149,196)(H,150,186)(H,151,191)(H,152,205)(H,153,197)(H,154,187)(H,155,198)(H,156,192)(H,157,194)(H,158,200)(H,159,206)(H,160,193)(H,161,202)(H,162,207)(H,163,208)(H,164,195)(H,165,199)(H,166,201)(H,167,209)(H,168,178)(H,169,203)(H,179,180)(H,181,182)(H,183,184)/t74-,75-,76+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,109-,110-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBIOQUUAYXLJJ-WZUUGAJWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CNC=N4)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C135H214N34O40S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2985.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
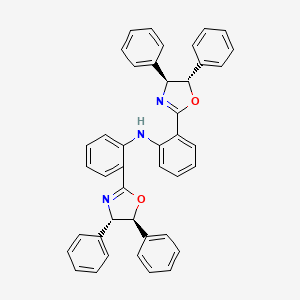
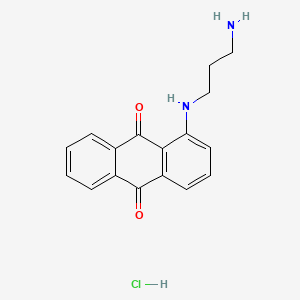
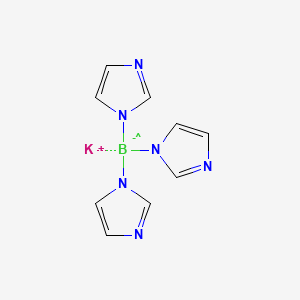
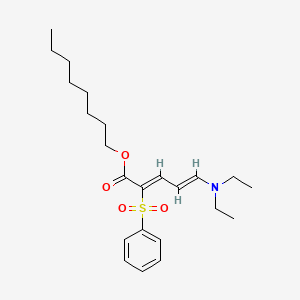
![N-[(2S)-1-[4-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B3179267.png)
![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B3179270.png)
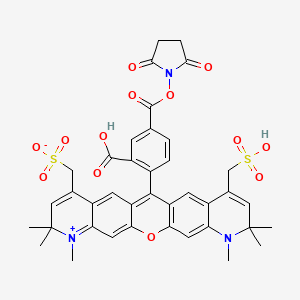
![[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate](/img/structure/B3179296.png)
